REACTION_CXSMILES
|
C([NH:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][C:7]([C:15]([OH:17])=[O:16])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.[ClH:18]>O>[ClH:18].[NH2:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][C:7]([C:15]([OH:17])=[O:16])([CH2:8]3)[CH2:6]1)[CH2:12]2 |f:3.4|
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Name
|
|
Quantity
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432 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)NC12CC3(CC(CC(C1)C3)C2)C(=O)O
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Name
|
|
Quantity
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2.44 L
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 3-neck 5 L, flask equipped with a reflux condenser, a mechanical stirrer
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Type
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CUSTOM
|
Details
|
During this time, solid material precipitated from the solution
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Type
|
TEMPERATURE
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Details
|
After cooling at 0° C.
|
Type
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FILTRATION
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Details
|
the solids were filtered
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Type
|
WASH
|
Details
|
washed with acetone
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Type
|
CUSTOM
|
Details
|
The solid was then dried under high vacuum at 50° C. for about 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC12CC3(CC(CC(C1)C3)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 328 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |